molecular formula C26H32N2O B13285754 (2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13285754
M. Wt: 388.5 g/mol
InChI Key: KWBVKLYLULMNBC-VWLOTQADSA-N
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Description

(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound characterized by its unique structure, which includes both methyl(propyl)amino and triphenylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propylamine Intermediate: Propylamine is synthesized through the reaction of propyl bromide with ammonia.

    Methylation: The propylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Triphenylmethylamine Intermediate: Triphenylmethyl chloride reacts with ammonia to form triphenylmethylamine.

    Coupling Reaction: The methyl(propyl)amine and triphenylmethylamine intermediates are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like halides or alkoxides replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[Methyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
  • (2S)-3-[Methyl(butyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
  • (2S)-3-[Methyl(isopropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Uniqueness

(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-3-[methyl(propyl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C26H32N2O/c1-3-19-28(2)20-25(21-29)27-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,27,29H,3,19-21H2,1-2H3/t25-/m0/s1

InChI Key

KWBVKLYLULMNBC-VWLOTQADSA-N

Isomeric SMILES

CCCN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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